ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate (CAS: 1374510-77-6) is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. Its molecular formula is C₁₇H₁₈N₄O₂, with a molecular weight of 310.36 g/mol and a monoisotopic mass of 310.142976 Da . The structure includes an ethyl ester group at position 3, a planar pyrimido-benzimidazole system, and an (E)-configured dimethylamino vinyl substituent at position 4 . This compound is commercially available as a building block for medicinal chemistry and drug discovery, often supplied in glass vials or 96-tube racks at 10 mM concentrations in DMSO .
The stereoelectronic properties of the (E)-vinyl group and the electron-donating dimethylamino moiety make it a versatile intermediate for synthesizing bioactive molecules. Its planar fused-ring system facilitates π-π stacking interactions, which are critical in ligand-receptor binding .
Properties
IUPAC Name |
ethyl 4-[(E)-2-(dimethylamino)ethenyl]pyrimido[1,2-a]benzimidazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-4-23-16(22)12-11-18-17-19-13-7-5-6-8-15(13)21(17)14(12)9-10-20(2)3/h5-11H,4H2,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPRSRQMKRIJGN-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3N=C2N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3N=C2N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
This compound is a derivative of the pyrimido[1,2-a]benzimidazole class . Pyrimido[1,2-a]benzimidazoles have been studied for their pharmacological use, and nitrogen-containing heterocyclic compounds like these are the basis of many natural and synthetic biologically active substances . They have been found to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine .
Biochemical Analysis
Biochemical Properties
Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Additionally, this compound can alter the expression of specific genes related to metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This inhibition can result in altered cellular responses and changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Biological Activity
Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrimidobenzimidazole core, which is known for its diverse pharmacological properties. The presence of the dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate benzimidazole derivatives with dimethylamino-containing reagents. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis techniques that significantly reduce reaction times and enhance product yields .
Antitumor Activity
Recent studies indicate that compounds related to benzimidazole derivatives demonstrate notable antitumor activity. For instance, a series of benzimidazole derivatives were evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Some derivatives exhibited over 90% inhibition in proliferation assays . this compound is hypothesized to share similar mechanisms due to structural similarities.
Table 1: Antitumor Activity of Benzimidazole Derivatives
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 5a | MCF-7 | 95% |
| 4b | A549 | 77% |
| 7b | HeLa | 85% |
| This compound | TBD | TBD |
The proposed mechanism for the antitumor activity involves the intercalation into DNA and inhibition of topoisomerase enzymes, leading to disruption of DNA replication and cell cycle arrest. Studies have shown that certain benzimidazole derivatives can bind to the minor groove of DNA, preventing proper transcription and replication .
Antimicrobial Activity
In addition to antitumor effects, benzimidazole derivatives have been assessed for antimicrobial properties. Preliminary results suggest that this compound may exhibit antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Studies
A notable study involved the evaluation of a series of benzimidazole derivatives in vivo, where compounds similar to this compound were administered to tumor-bearing mice. Results indicated a significant reduction in tumor size compared to controls, supporting the compound's potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate has been investigated for its potential as an antitumor agent. The structural characteristics of the compound allow it to intercalate into DNA, thereby inhibiting cancer cell proliferation. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a pathway for the development of new anticancer therapies .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs possess antimicrobial properties. This compound may exhibit activity against bacterial and fungal strains, making it a candidate for further exploration in the field of infectious diseases .
Neuropharmacology
The dimethylamino group in the structure suggests potential interactions with neurotransmitter systems. Preliminary studies hint at its use in developing treatments for neurological disorders, possibly through modulation of serotonin or dopamine pathways .
Synthesis of New Derivatives
The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. By modifying the functional groups attached to the pyrimidobenzimidazole scaffold, researchers can explore a range of pharmacological profiles .
Table: Summary of Research Findings
Notable Research Insights
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to intercalate DNA, leading to significant antitumor effects .
- Another investigation noted that derivatives exhibited varying levels of antimicrobial activity, indicating a broad spectrum of potential applications in treating infections .
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Donating Groups: The target compound’s dimethylamino vinyl group increases electron density, enhancing nucleophilic reactivity and solubility in polar solvents . In contrast, the nitro and trifluoromethyl substituents in the analog from reduce electron density, improving oxidative stability and binding to hydrophobic enzyme pockets .
Pharmacological Relevance
- Anticancer Activity : The nitro-CF₃ derivative () demonstrates antineoplastic activity via TIE-2/VEGFR2 inhibition, attributed to its electron-withdrawing groups stabilizing interactions with ATP-binding pockets .
- CNS Applications : The trimethoxyphenyl analog () has a predicted pKa of 5.0, making it a candidate for CNS drugs due to enhanced blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via a tandem annulation reaction. A typical procedure involves refluxing substituted benzaldehyde derivatives (e.g., 4-nitrobenzaldehyde) with ethyl 4,4,4-trifluoro-3-oxobutanoate and 1H-benzo[d]imidazol-2-amine in a solvent system containing 3-butyl-1-methyl-1H-imidazol-3-iodide at 363 K. Reaction progress is monitored by TLC, followed by cooling, water washing, and recrystallization from ethanol to obtain single crystals suitable for X-ray diffraction .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 113 K is the gold standard. The fused pyrimido[1,2-a]benzimidazole core is nearly planar, with torsional angles (e.g., N2–C2–C11–C16 = 123.17(14)°) confirming conformation. Data collection uses MoKα radiation (λ = 0.71073 Å), and refinement employs SHELXL97 with R factor <0.05. Key parameters include interplanar π-π distances (3.2661–3.2775 Å) and hydrogen-bonding networks (C–H⋯N/O) .
Q. What analytical techniques validate purity and structural integrity?
- Methodological Answer : High-resolution LC-MS and ¹H-NMR confirm molecular weight and proton environments. For crystalline samples, SC-XRD parameters (e.g., space group P2₁/c, Z = 4, unit cell volume ~1896.82 ų) and atomic displacement parameters (mean σ = 0.002 Å) ensure structural accuracy. TLC monitors reaction progress, while recrystallization in ethanol ensures purity .
Advanced Research Questions
Q. How do π-π stacking interactions influence the compound’s solid-state packing?
- Methodological Answer : The planar pyrimido[1,2-a]benzimidazole core engages in parallel-displaced π-π interactions with adjacent molecules (centroid-to-centroid distance = 3.3386(9) Å). These interactions, along with C–H⋯N/O hydrogen bonds (Table 1 in ), stabilize the crystal lattice. Symmetry operations (e.g., 1-x, 1-y, 1-z) define the spatial arrangement, analyzed via SHELXTL molecular graphics .
Q. What strategies optimize bioactivity targeting kinase inhibition or antitumor activity?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the vinyl-dimethylamino group and pyrimidine ring substituents. For example:
- Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances VEGFR2/TIE-2 inhibition.
- The (E)-configured vinyl linker improves steric compatibility with kinase ATP-binding pockets.
- In vitro assays (e.g., IC₅₀ measurements against HeLa cells) validate cytotoxicity, supported by molecular docking to identify key residues (e.g., Lys868 in VEGFR2) .
Q. How does the dimethylamino group impact photophysical or redox properties?
- Methodological Answer : The dimethylamino group acts as an electron donor, influencing charge-transfer transitions. Cyclic voltammetry (CV) in acetonitrile reveals oxidation potentials (~1.2 V vs. Ag/Ag⁺) correlating with HOMO-LUMO gaps. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, which are critical for applications in optoelectronics or photosensitizers .
Q. What challenges arise in refining disordered solvent molecules in the crystal lattice?
- Methodological Answer : Disordered solvent (e.g., ethanol) is modeled using PART instructions in SHELXL97. Occupancy factors are adjusted to minimize residual electron density (>0.5 eÅ⁻³). Constraints (e.g., SIMU, DELU) ensure thermal motion consistency. The SQUEEZE algorithm (PLATON) calculates void volumes and corrects diffraction data for poorly modeled solvent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
